N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(3-Chlorophenyl)-5-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-1,2,4-Triazol-3-yl]methyl}-4-Methoxybenzamide is a 1,2,4-triazole derivative featuring distinct substituents:
- 4-position: 3-Chlorophenyl group (electron-withdrawing, enhancing electrophilic reactivity).
- 3-position: Methyl-linked 4-methoxybenzamide (polar group influencing solubility and hydrogen bonding).
This compound’s synthesis likely follows established triazole cyclization routes, such as those described in , involving hydrazinecarbothioamide precursors and sodium hydroxide-mediated cyclization . Characterization would include 1H/13C-NMR, IR (e.g., absence of C=O at ~1660–1682 cm⁻¹ confirming triazole formation), and HRMS (to verify molecular weight ~490–500 g/mol) .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S/c1-32-21-10-8-17(9-11-21)23(31)27-14-22-28-29-24(30(22)20-7-3-5-18(25)13-20)33-15-16-4-2-6-19(26)12-16/h2-13H,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIVRMZKXOABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α-haloketone or an α-haloester.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative and a suitable nucleophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.
Formation of the Methoxybenzamide Group: The methoxybenzamide group can be introduced through an amidation reaction using a suitable amine and a methoxybenzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, strong acids or bases, and suitable nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against melanoma cells. A specific derivative of this compound demonstrated a selective cytotoxic effect on VMM917 melanoma cells, significantly inhibiting cell proliferation and inducing cell cycle arrest at the S phase. The study found that this compound decreased melanin production in these cells, suggesting potential as an alternative chemotherapeutic agent for melanoma treatment .
Other Biological Activities
Beyond its anticancer properties, derivatives of this compound have shown promise in various biological activities including:
- Antimicrobial : Exhibiting activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory : Potentially reducing inflammation through modulation of inflammatory pathways.
- Analgesic : Demonstrating pain-relieving properties in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide. The presence of specific functional groups influences its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances cytotoxicity |
| Methoxy group | Modulates solubility |
| Sulfanyl | Increases antimicrobial activity |
Studies have indicated that modifications to the chlorophenyl and methoxy groups can lead to variations in potency and selectivity against different cancer cell lines .
Case Study 1: Melanoma Treatment
A study published in the International Journal of Biology and Chemistry explored the effects of a triazole derivative on melanoma cells. The compound exhibited a 4.9-fold increase in cytotoxicity against VMM917 cells compared to normal cells, indicating its potential as a targeted therapy for melanoma .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed significant inhibition zones compared to control groups, suggesting that these compounds could serve as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound enhances electrophilicity compared to 4-chlorophenyl () or cyclohexyl () .
- Sulfanyl Moieties : The (3-fluorobenzyl)sulfanyl group in the target compound differs from 4-fluorobenzylsulfanyl () and benzylsulfanyl (), affecting steric hindrance and binding affinity .
- Amide vs. Sulfonamide Tails : The 4-methoxybenzamide in the target compound promotes hydrogen bonding, contrasting with sulfonamide () or acetamide () tails .
Biological Activity
N-{[4-(3-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound featuring a 1,2,4-triazole ring, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by research findings and case studies.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the triazole moiety. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| Compound C | B. cereus | 8 μg/mL |
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Studies indicate that triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer progression . The compound's activity may be attributed to its ability to modulate protein kinase enzymatic activity, which is crucial in regulating cellular functions related to cancer .
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of triazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the triazole structure enhance cytotoxicity against breast and lung cancer cells. Specifically, the incorporation of halogenated phenyl groups significantly increased activity compared to non-halogenated analogs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of compounds like this compound. Research shows that:
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step processes:
- Step 1 : Formation of the triazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 2 : Alkylation of the triazole ring with 3-fluorobenzyl mercaptan, requiring anhydrous solvents (e.g., THF) and bases like NaH to prevent hydrolysis of the sulfanyl group .
- Step 3 : Coupling the triazole intermediate with 4-methoxybenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF . Critical Conditions : Temperature control (<0°C during alkylation to minimize side reactions) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Q. How is the compound characterized, and which analytical techniques resolve structural ambiguities?
- Primary Techniques :
- NMR (¹H/¹³C): Assigns proton environments (e.g., distinguishing triazole C-H from methoxybenzamide protons) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- Advanced Methods :
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., triazole ring conformation) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch in benzamide at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies in IC₅₀ values (e.g., bacterial vs. fungal targets) may arise from:
- Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Target Selectivity : Perform competitive binding assays with known inhibitors (e.g., acps-PPTase inhibitors) to confirm on-target effects .
- Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the methoxybenzamide moiety to improve solubility, monitored via LogP measurements (target: 2–3) .
- Metabolic Stability : Replace metabolically labile groups (e.g., methylsulfanyl → trifluoromethyl) using SAR-guided design .
- In Silico Modeling : Predict CYP450 interactions using tools like SwissADME to prioritize analogs with lower hepatic clearance .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Substituent Impact :
| Substituent | Electronic Effect | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 3-Chlorophenyl | Electron-withdrawing | 0.45 ± 0.02 |
| 3-Fluorobenzyl | Moderate EWG | 0.32 ± 0.03 |
- Mechanistic Insight : Electron-withdrawing groups stabilize transition states in SNAr reactions, accelerating substitution at the triazole C3 position .
Methodological Challenges and Solutions
Q. What experimental designs mitigate cytotoxicity in cell-based assays while maintaining target engagement?
- Dose Optimization : Use MTT assays to establish a non-toxic IC₁₀ (typically <10 µM) before testing bioactivity .
- Selective Delivery : Encapsulate the compound in liposomes to reduce off-target effects, confirmed via fluorescence tagging .
- Control Experiments : Include a scrambled analog (e.g., triazole ring replaced with oxadiazole) to differentiate target-specific effects .
Q. How are computational methods integrated to predict binding modes with bacterial PPTase enzymes?
- Docking Workflow :
Protein Preparation : Homology model PPTase using PDB 1QRQ as a template .
Ligand Preparation : Generate 3D conformers of the compound with OpenBabel .
Binding Site Analysis : Identify key residues (e.g., Arg-124, Asp-88) for hydrogen bonding with the triazole and benzamide groups .
- Validation : Compare docking scores (Glide XP > -8.0 kcal/mol) with mutagenesis data .
Data Contradiction Analysis
Q. Why do some studies report antifungal activity while others show no efficacy?
- Strain Variability : Test against standardized fungal strains (e.g., ATCC 90028 for C. albicans) to control for intrinsic resistance .
- Media Composition : Lipid-rich media may sequester the compound, reducing bioavailability; use defined media (e.g., RPMI-1640) .
- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., CDR1 in Candida) via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
